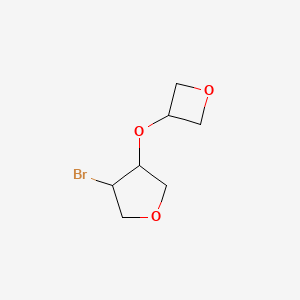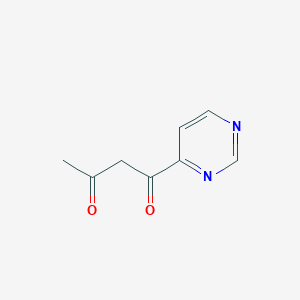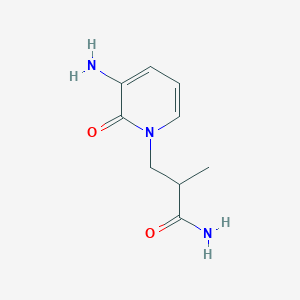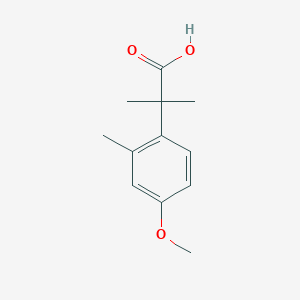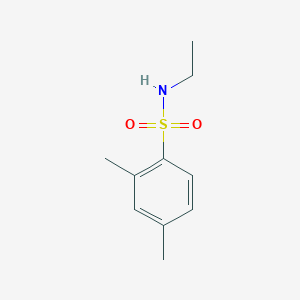
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO2. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring, along with a hydroxyl group and an aldehyde functional group. It is a derivative of salicylaldehyde and is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde typically involves the bromination, chlorination, and fluorination of salicylaldehyde. One common method includes the following steps:
Bromination: Salicylaldehyde is reacted with bromine in the presence of a catalyst to introduce the bromine substituent.
Chlorination: The brominated product is then treated with chlorine gas or a chlorinating agent to introduce the chlorine substituent.
Fluorination: Finally, the chlorinated product is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen substituents (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzoic acid
Reduction: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of multiple halogen substituents can enhance its binding affinity and specificity towards certain molecular targets.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-chloro-5-fluoro-6-hydroxybenzaldehyde
- 3-Bromo-5-chloro-2-hydroxybenzaldehyde
- 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzoic acid
Uniqueness
3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and fluorine substituents on the benzene ring, along with the presence of both hydroxyl and aldehyde functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
特性
分子式 |
C7H3BrClFO2 |
|---|---|
分子量 |
253.45 g/mol |
IUPAC名 |
5-bromo-3-chloro-2-fluoro-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-5(9)6(10)3(2-11)7(4)12/h1-2,12H |
InChIキー |
KWJYXCSWOGLZBI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)O)C=O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13070165.png)
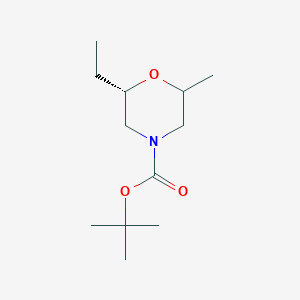
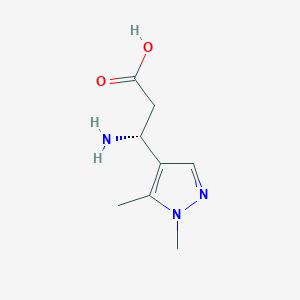
![3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13070180.png)
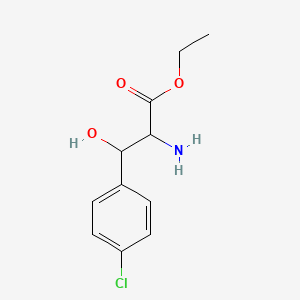
![{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine](/img/structure/B13070199.png)
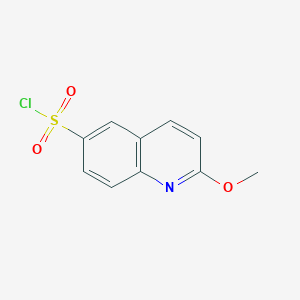
![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13070205.png)
